

chemical structure and IUPAC name of pent-2-en-2-ol

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Compound of Interest

Compound Name: *Pent-2-en-2-ol*

Cat. No.: *B14554449*

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An In-depth Technical Guide to **Pent-2-en-2-ol**: Structure, Properties, and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound **pent-2-en-2-ol**, including its chemical structure, IUPAC name, physicochemical properties, and an illustrative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Pent-2-en-2-ol is an organic compound classified as an alkenol. Its structure consists of a five-carbon chain. A double bond is located at the second carbon position (C2), and a hydroxyl (-OH) group is also attached to the second carbon atom. This arrangement makes it a tertiary alcohol. The presence of the double bond allows for the existence of geometric isomers, namely (E)- and (Z)-**pent-2-en-2-ol**. The IUPAC name for the trans isomer is (E)-**pent-2-en-2-ol**.^{[1][2]}

The molecular formula for **pent-2-en-2-ol** is $C_5H_{10}O$.^[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **pent-2-en-2-ol**.

Property	Value
Molecular Formula	C ₅ H ₁₀ O[1]
Molar Mass	86.13 g/mol [1]
Density	0.824 g/mL at 25 °C[1]
Melting Point	-43 °C[1]
Boiling Point	98-99 °C[1]
Flash Point	56°F (13.3°C)[1]
Vapor Pressure	51 mm Hg at 25 °C[1]
Refractive Index	n ₂₀ /D 1.416[1]
pKa	14.56 ± 0.29 (Predicted)[1]

Experimental Protocols: Illustrative Synthesis of a Pentenol Isomer

A specific experimental protocol for the synthesis of **pent-2-en-2-ol** is not readily available in the searched literature. However, a representative procedure for a structurally related compound, (R)-(-)-pent-4-en-2-ol, illustrates a common synthetic methodology for preparing chiral alcohols. This procedure involves the asymmetric allylation of an aldehyde.

Synthesis of (R)-(-)-4-penten-2-ol

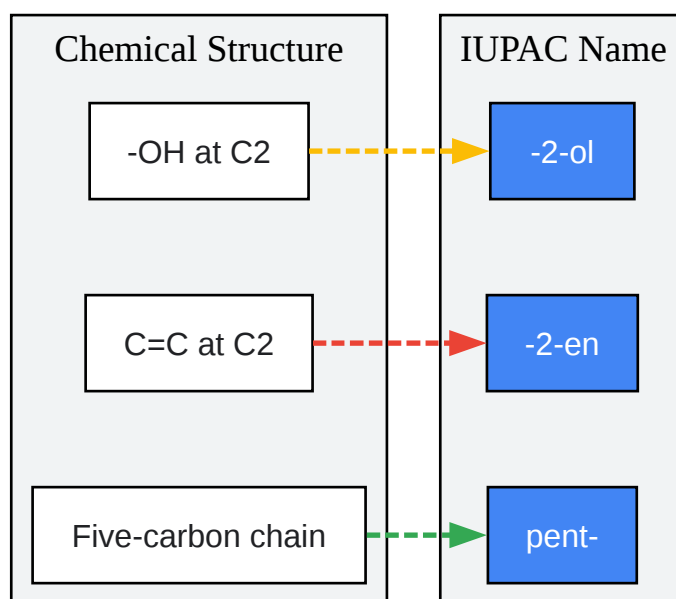
This synthesis proceeds in two main stages:

- **Reaction:** A solution of acetaldehyde in diethyl ether is added to a stirred solution of (-)-Ipc₂B(allyl)borane (a chiral allylborane reagent) in dry diethyl ether at -78 °C. The reaction mixture is stirred for one hour at this temperature.
- **Workup and Purification:** Following the initial reaction, 3 M sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂) are added. The mixture is then stirred for an additional two hours at 25 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over

anhydrous sodium sulfate. After solvent removal, the resulting residue is distilled to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical relationship between the structural components of **pent-2-en-2-ol** and its IUPAC name.



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Caption: Logical breakdown of the IUPAC name for **pent-2-en-2-ol**.

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References

- 1. chembk.com [chembk.com]
- 2. (E)-pent-2-en-2-ol | C₅H₁₀O | CID 5463824 - PubChem [pubchem.ncbi.nlm.nih.gov]

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